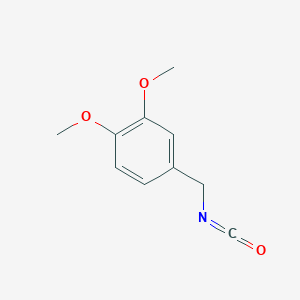

3,4-二甲氧基苄基异氰酸酯

描述

3,4-Dimethoxybenzyl isocyanate is an organic compound with the molecular formula C10H11NO3 . It is also known as 4-isocyanato-1,2-dimethoxybenzene .

Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxybenzyl isocyanate consists of a benzene ring substituted with two methoxy groups and an isocyanate group . The IUPAC Standard InChI is InChI=1S/C10H11NO2S/c1-12-9-4-3-8 (6-11-7-14)5-10 (9)13-2/h3-5H,6H2,1-2H3 .

Physical And Chemical Properties Analysis

3,4-Dimethoxybenzyl isocyanate has a molecular weight of 209.265 . It has a refractive index of n20/D 1.5470 (lit.) and a density of 1.184 g/mL at 25 °C (lit.) .

科学研究应用

结构分析和合成

已对苄基溴化物的甲氧基衍生物的结构性质进行了研究,重点介绍了它们作为树状材料构建块的用途。尽管甲氧基官能团的位置有细微变化,但化合物之间的结构差异显着影响了它们的材料性质 (潘等,2005)。

酶抑制

对 4-[2-(3,4-二甲氧基苄基)环戊基]-1,2-二甲氧基苯衍生物的研究表明它们具有作为碳酸酐酶同工酶抑制剂的潜力,表现出有效的抑制效力。这些发现表明在设计针对特定生化途径的抑制剂中具有应用前景 (Artunç 等,2016)。

催化应用

由硅胶有机实验室废物制备的二氧化硅纳米粒子已被用于合成 2,3-二氢-1H-异吲哚酮衍生物。这展示了将实验室废物回收利用为有机合成催化剂的潜力 (Ramazani 等,2011)。

仿生氧化

作为木质素亚结构的模型化合物香草醇的仿生氧化证明了铁 (III) 卟啉和辣根过氧化物酶在离子液体中的催化效率。这项研究突出了木质素增值中可持续化学过程的潜力 (Kumar 等,2007)。

材料合成

通过多步从丁香酚合成 3,4-二甲氧基苄基-2,4-二羟基苯基酮表明其作为异黄酮合成的前体的潜力,为从天然产物合成复杂有机分子提供了一条途径 (Matsjeh 等,2015)。

量子化学研究

对某些化合物的量子化学和 X 射线衍射研究提供了对分子结构、稳定性和反应性的见解。此类研究对于设计具有所需物理和化学性质的分子至关重要 (Uzun 等,2020)。

作用机制

Target of Action

3,4-Dimethoxybenzyl isocyanate is a type of diisocyanate . Diisocyanates are monomers used to make polyurethane (PU) polymers and are characterized by having two NCO groups as their key reactive sites . They are distinguished from mono-isocyanates, like methyl isocyanate, which is used industrially as an acylating agent, by having very different physical properties and toxicological profiles .

Mode of Action

The potential effects of exposure to a substance, in contrast, are a direct consequence of the chemical reactivity of that substance . In the case of diisocyanates, the reactivity of the isocyanate (N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key .

Biochemical Pathways

It is known that diisocyanates, in general, can react with water and biological macromolecules, which could potentially affect various biochemical pathways .

Result of Action

Diisocyanates are known to have toxicological implications due to their reactivity with biological macromolecules .

Action Environment

The action of 3,4-Dimethoxybenzyl isocyanate, like other diisocyanates, can be influenced by environmental factors. For instance, its exposure potential depends, in large part, on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure .

安全和危害

3,4-Dimethoxybenzyl isocyanate is considered hazardous. It can cause skin and eye irritation, respiratory sensitization, and acute toxicity if ingested, inhaled, or comes into contact with skin . Protective measures such as wearing protective gloves, clothing, and eye protection, and avoiding breathing dust/fume/gas/mist/vapors/spray are recommended .

生化分析

Biochemical Properties

3,4-Dimethoxybenzyl isocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with nucleophiles such as amines and thiols, forming stable urea and thiourea derivatives. This interaction can lead to the modification of enzyme active sites, potentially inhibiting or altering their activity. For instance, 3,4-Dimethoxybenzyl isocyanate can react with lysine residues in proteins, leading to changes in protein structure and function .

Cellular Effects

The effects of 3,4-Dimethoxybenzyl isocyanate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3,4-Dimethoxybenzyl isocyanate can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell . Additionally, the compound’s ability to modify proteins can impact cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3,4-Dimethoxybenzyl isocyanate exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins and enzymes, forming stable adducts. This binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce catalytic efficiency. Furthermore, 3,4-Dimethoxybenzyl isocyanate can alter gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethoxybenzyl isocyanate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions such as high temperature or acidic environments. Long-term exposure to 3,4-Dimethoxybenzyl isocyanate in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of 3,4-Dimethoxybenzyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can induce toxic effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

3,4-Dimethoxybenzyl isocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo hydrolysis to form 3,4-dimethoxybenzylamine and carbon dioxide. Additionally, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic processes can influence the overall bioavailability and toxicity of 3,4-Dimethoxybenzyl isocyanate .

Transport and Distribution

Within cells and tissues, 3,4-Dimethoxybenzyl isocyanate is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles. This distribution pattern can affect its localization and the extent of its biochemical effects .

Subcellular Localization

3,4-Dimethoxybenzyl isocyanate exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular cellular compartments through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and enzymes. This subcellular localization can modulate the compound’s effects on cellular processes and overall cell function .

属性

IUPAC Name |

4-(isocyanatomethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)5-10(9)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMDAJLTEKDQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640600 | |

| Record name | 4-(Isocyanatomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87665-57-4 | |

| Record name | 4-(Isocyanatomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxybenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)

![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)